2-Isopropyl-5-methyl-4-nitrosophenol

説明

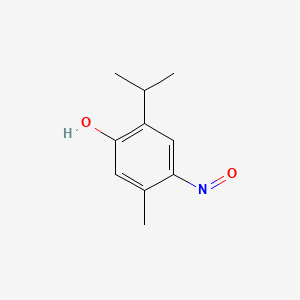

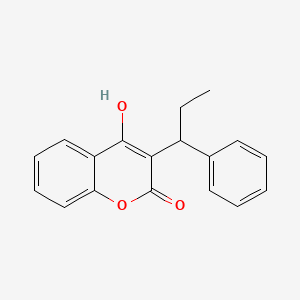

2-Isopropyl-5-methyl-4-nitrosophenol, also known as 5-methyl-4-nitroso-2-propan-2-ylphenol , is a chemical compound with the linear formula C10H13NO2 . It has a molecular weight of 179.221 . This compound is part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecule of 2-Isopropyl-5-methyl-4-nitrosophenol contains a total of 26 bonds. These include 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 nitroso group (aromatic), and 1 aromatic hydroxyl .科学的研究の応用

Antioxidant Activity

“2-Isopropyl-5-methyl-4-nitrosophenol” and its derivatives show various activities such as antioxidant . A set of new benzamide derivatives, which are structurally similar to paracetamol, were synthesized from thymol using a green synthetic approach . These derivatives were subjected to antioxidant testing .

Anti-inflammatory Activity

This compound and its derivatives also exhibit anti-inflammatory effects . This makes it potentially useful in the treatment of conditions characterized by inflammation.

Antibacterial Activity

“2-Isopropyl-5-methyl-4-nitrosophenol” and its derivatives have been found to have antibacterial effects . This could make it useful in the development of new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound and its derivatives also exhibit antifungal effects . This could be beneficial in the treatment of fungal infections.

Biomedical Applications

Poloxime, a triblock copolymer with amphiphilicity and reversible thermal responsiveness, has wide application prospects in biomedical applications owing to its multifunctional properties . Poloxime hydrogels play a crucial role in the field of tissue engineering and have been regarded as injectable scaffolds for loading cells or growth factors .

Drug Delivery

Poloxime hydrogels remain fluid at room temperature but become more viscous gel once they are exposed to body temperature . In this way, the gelling system remains at the topical level for a long time and the drug release is controlled and prolonged . This property is exploited for drug delivery and different therapeutic applications .

作用機序

While the specific mechanism of action for 2-Isopropyl-5-methyl-4-nitrosophenol is not detailed, thymol and its derivatives, which are structurally similar, have been found to exhibit various activities such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects . Molecular docking studies of these compounds indicated that they are good inhibitors of heme oxygenase-1 .

特性

IUPAC Name |

5-methyl-4-nitroso-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6(2)8-5-9(11-13)7(3)4-10(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVCMSSJMLGWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062350 | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-5-methyl-4-nitrosophenol | |

CAS RN |

2364-54-7 | |

| Record name | 5-Methyl-2-(1-methylethyl)-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2364-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitrosothymol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitrosothymol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406196 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitrosothymol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitrosothymol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ISOPROPYL-5-METHYL-4-NITROSOPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

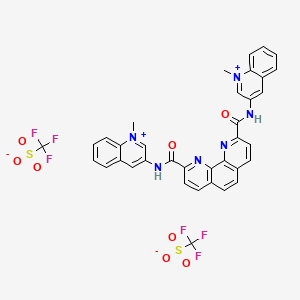

Q1: How does Poloxime interact with its target, Plk1, and what are the downstream effects?

A: Poloxime targets the Polo-box domain (PBD) of Plk1, a critical regulator of mitosis. [, ] Specifically, it binds to the phosphoserine/phosphothreonine recognition site within the PBD. [] This interaction disrupts the binding of Plk1 to its phosphorylated substrates, effectively inhibiting its function. [] As Plk1 plays a crucial role in various stages of mitosis, inhibiting its activity can lead to cell cycle arrest and potentially induce apoptosis in cancer cells. []

Q2: Can you elaborate on the structural features of Poloxime that enable its interaction with Plk1?

A: Crystallographic studies reveal that Poloxime occupies the same binding pocket as phosphoserine/phosphothreonine within the Plk1 PBD. [] This suggests that Poloxime acts as a "phosphate mimic," competing with phosphorylated substrates for binding. [] A conserved water bridge and a cation-π interaction contribute to its binding affinity, enabling it to effectively displace phosphopeptides. []

Q3: What is known about the Structure-Activity Relationship (SAR) of Poloxime and its analogs?

A: While specific SAR studies are not extensively detailed in the provided research, it is known that Thymoquinone, a natural compound structurally similar to Poloxime, also exhibits inhibitory activity against Plk1. [, ] Both compounds share a common binding mode within the Plk1 PBD, suggesting that their core structural features are essential for activity. [] Further research exploring modifications to these core structures could unveil derivatives with enhanced potency and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)

![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)